molecular formula C7H7BrN2O B1329827 (2-Bromophenyl)urea CAS No. 13114-90-4

(2-Bromophenyl)urea

Cat. No.: B1329827
CAS No.: 13114-90-4
M. Wt: 215.05 g/mol
InChI Key: QXEDXIJDCOADGG-UHFFFAOYSA-N
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Description

(2-Bromophenyl)urea is a useful research compound. Its molecular formula is C7H7BrN2O and its molecular weight is 215.05 g/mol. The purity is usually 95%.
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Scientific Research Applications

Crystal Structure and Molecular Interactions

  • Crystal Structure of Metobromuron : (2-Bromophenyl)urea derivatives like metobromuron, a phenylurea herbicide, exhibit significant molecular interactions. The dihedral angle between the urea group and the bromophenyl ring is crucial for its function. In the crystal structure, hydrogen bonds and weak interactions form chains, contributing to its herbicidal properties (Kang et al., 2015).

Synthesis and Chemical Interactions

  • Synthesis of Antitumor Agents : this compound is vital in synthesizing key intermediates of antitumor agents like sorafenib. The process involves reactions with various anilines to achieve high purity and yield, demonstrating its importance in pharmaceutical synthesis (Yan Feng-mei & Liu He-qin, 2009).

  • Helix Persistence in Oligoureas : In oligomeric ureas derived from metaphenylenediamine, the presence of a terminal bromophenyl group influences the helical secondary structure. This finding has implications for the design of molecular structures with specific properties (Clayden et al., 2008).

Herbicide Properties and Soil Interaction

  • Herbicide Nematicide Maloran : The degradation of Maloran, a herbicide containing a substituted urea group, in soil involves microbial action. Understanding this degradation process is crucial for environmental management and the design of more eco-friendly herbicides (Katz & Strusz, 1968).

Optical and Nonlinear Properties

  • Optical Properties in Organic Compounds : The inclusion of this compound in compounds like 4HP2M3B aids in determining optical parameters essential for research reagents. This showcases its role in developing materials with specific optical properties (Arockiasamy Ajay Praveenkumar et al., 2021).

Enhancing Hydrogen Bonding

  • Enhanced Hydrogen Bonding in Supramolecular Chemistry : The introduction of bromine in this compound significantly enhances its hydrogen bond donor character. This finding is pivotal in the field of supramolecular chemistry for designing molecules with strong intermolecular interactions (Giannicchi et al., 2014).

Agricultural Applications

  • Urea Derivatives in Plant Growth : Certain urea derivatives, including those with bromophenyl groups, exhibit cytokinin-like activity, influencing cell division and differentiation in plants. This highlights its potential use in agricultural biotechnology (Ricci & Bertoletti, 2009).

Environmental Impact

  • Reduction of Gaseous Emissions in Agriculture : The use of urease inhibitors in agriculture, in conjunction with urea-based fertilizers, can significantly reduce emissions of harmful gases like ammonia and nitrous oxide, demonstrating an environmental application of this compound derivatives (Abalos et al., 2012).

Soil Microbial Community Dynamics

  • Impact on Soil Microbial Communities : The application of phenylurea herbicides affects soil microbial community structures and functions. This research is critical for understanding the ecological impact of such compounds in agricultural practices (El Fantroussi et al., 1999).

Safety and Hazards

(2-Bromophenyl)urea should not be released into the environment . Personal protective equipment is recommended when handling this compound to avoid dust formation and ensure adequate ventilation . It should not get in eyes, on skin, or on clothing .

Properties

IUPAC Name

(2-bromophenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2O/c8-5-3-1-2-4-6(5)10-7(9)11/h1-4H,(H3,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXEDXIJDCOADGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3074496
Record name (2-Bromophenyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3074496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13114-90-4
Record name Urea, (2-bromophenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013114904
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2-Bromophenyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3074496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The urea was prepared from 3-hydroxy 4-amino benzoic acid (3.69 g, 24 mmol) and 2-bromo phenyl isocyanate (24 mmol) by general Method B. It was purified by dilution of the DMF solution with methylene chloride and precipitation with hexane (4.0 g, 48%). EI-MS m/z 351 (M+H)+
Quantity
3.69 g
Type
reactant
Reaction Step One
Quantity
24 mmol
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

The urea was prepared from 2-hydroxy 3-amino benzoic acid (300 mg, 2 mmol) and 2-bromo phenyl isocyanate by general Method B. It was purified by dilution of the DMF solution with methylene chloride and precipitation with hexane (0.287 g, 41%). EI-MS m/z 351 (M+H)+
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

The urea was synthesized from 2-(2-thiophene sulfonyl amino) aniline(1 mmol) and 2-bromo phenyl isocyanate(1 mmol) by general Method B. It was purified by dilution with methylene chloride and precipitation with hexane. Filtering afforded the desired compound(0.29 g, 64%). EI-MS m/z 450(M−H)−.
Quantity
1 mmol
Type
reactant
Reaction Step One
Quantity
1 mmol
Type
reactant
Reaction Step One
Yield
64%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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